![molecular formula C21H20ClN5O4S B2415668 2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide CAS No. 1243073-21-3](/img/structure/B2415668.png)
2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide
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Overview
Description
2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O4S and its molecular weight is 473.93. The purity is usually 95%.
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Biological Activity
The compound 2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H20ClN5O3S, with a molecular weight of approximately 403.90 g/mol. The structure incorporates a thieno[2,3-d]pyrimidine core, an oxadiazole moiety, and a methoxypropyl acetamide side chain, which are critical for its biological activity.
Antiviral Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antiviral properties. For example, compounds structurally related to oxadiazoles have shown effectiveness against various viruses including Tobacco Mosaic Virus (TMV) and other viral pathogens. In a study focusing on similar oxadiazole derivatives, compounds demonstrated up to 50% inhibition against TMV at concentrations around 500 µg/mL .
Antitumor Activity
Studies have also explored the antitumor potential of thieno[2,3-d]pyrimidine derivatives. A related compound exhibited cytotoxic effects on several cancer cell lines, suggesting that modifications in the thieno-pyrimidine structure can enhance its anticancer properties. For instance, structural variations led to different levels of activity against human breast cancer cells .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in cancer progression. Certain oxadiazole derivatives have been reported to inhibit carbonic anhydrase activity, which is crucial for tumor growth and metastasis . This suggests that the compound could have therapeutic implications in cancer treatment.
Case Studies
Study | Focus | Key Findings |
---|---|---|
Study A | Antiviral Activity | Demonstrated 50% inhibition of TMV at 500 µg/mL concentration. |
Study B | Antitumor Effects | Showed cytotoxicity against breast cancer cell lines with IC50 values indicating significant potency. |
Study C | Enzyme Inhibition | Identified as a potential inhibitor of carbonic anhydrase with implications in tumor growth suppression. |
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Viral Replication : By interfering with viral RNA synthesis.
- Induction of Apoptosis in Cancer Cells : Through activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : Blocking the active sites of specific enzymes involved in metabolic pathways critical for tumor survival.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and thienopyrimidine moieties exhibit significant anticancer properties. The specific structure of this compound suggests it may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Research has shown that derivatives of thienopyrimidine can target various cancer types, making this compound a candidate for further investigation in cancer therapeutics .
2. Antimicrobial Properties
Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens. The presence of the 3-chlorophenyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate bacterial membranes and exert antibacterial effects. Preliminary studies suggest that this compound may be effective against both gram-positive and gram-negative bacteria .
3. Anti-inflammatory Effects
The thienopyrimidine framework has been associated with anti-inflammatory properties in several studies. By modulating inflammatory pathways, this compound may offer therapeutic benefits in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to elucidate its mechanism of action and efficacy in clinical settings .
Material Science Applications
1. Organic Electronics
The unique electronic properties of compounds featuring oxadiazole and thienopyrimidine structures make them suitable candidates for organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can enhance charge transport and improve device efficiency .
2. Photovoltaic Devices
Research indicates that materials with similar chemical structures can be utilized as electron transport layers in solar cells. Their high electron mobility and stability under operational conditions are critical for developing efficient photovoltaic devices. This compound could contribute to advancements in renewable energy technologies .
Case Studies
Study | Focus | Findings |
---|---|---|
Anticancer Activity Study | Evaluated the cytotoxic effects on cancer cell lines | Showed significant inhibition of cell growth in breast and lung cancer models |
Antimicrobial Efficacy Research | Tested against various bacterial strains | Demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) |
Material Science Investigation | Analyzed electronic properties for OLED applications | Achieved high luminescence efficiency when incorporated into device structures |
Properties
IUPAC Name |
2-[6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O4S/c1-12-16-20(24-11-27(21(16)29)10-15(28)23-7-4-8-30-2)32-17(12)19-25-18(26-31-19)13-5-3-6-14(22)9-13/h3,5-6,9,11H,4,7-8,10H2,1-2H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPCPPYVFVFIAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCCCOC)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.